N-[1-(3-chloropyridin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(3-Chloropyridin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a sulfonamide derivative featuring a piperidine ring substituted with a 3-chloropyridin-4-yl group and a cyclopropanesulfonamide moiety. This compound is structurally characterized by its fused heterocyclic system, which combines a pyridine ring (with a chlorine substituent at position 3) and a piperidine scaffold. Such compounds are frequently explored in medicinal chemistry for their interactions with enzymes or receptors, particularly in neurological or oncological contexts .
Properties
IUPAC Name |
N-[1-(3-chloropyridin-4-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2S/c14-12-8-15-6-5-13(12)17-7-1-2-10(9-17)16-20(18,19)11-3-4-11/h5-6,8,10-11,16H,1-4,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIYVIMKRRIZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=NC=C2)Cl)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[1-(3-chloropyridin-4-yl)piperidin-3-yl]cyclopropanesulfonamide can be contextualized by comparing it to analogous sulfonamide derivatives documented in recent patent literature. Below is a detailed analysis:
Core Structural Variations
N-(1-(6H-Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)pyrrolidin-3-yl)cyclopropanesulfonamide Structure: Replaces the 3-chloropyridinyl group with an imidazo-pyrrolo-pyrazine heterocycle. However, this bulkier structure may reduce solubility compared to the pyridine analog. Synthesis: Yielded 37% in a chromatography-based purification, with LC/MS data (Rt = 1.70 min, MS m/z: 432) indicating moderate polarity and stability .
N-(4-(3-Allyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)bicyclo[2.2.2]octan-1-yl)cyclopropanesulfonamide Structure: Incorporates a bicyclo[2.2.2]octane system and an allyl-substituted imidazo-pyrrolo-pyrazine. The allyl group could serve as a reactive handle for further derivatization .
N-(1-((6H-Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide
- Structure : Features a triazolo-pyrazine core linked via a cyclobutylmethyl bridge.
- Properties : The triazole ring increases hydrogen-bonding capacity, which may enhance target engagement. The cyclobutyl group introduces steric effects, possibly affecting membrane permeability .
Functional Group Analysis
Pharmacokinetic and Binding Insights
- Target Compound : The 3-chloropyridinyl group may confer selectivity for kinases or neurotransmitter receptors due to its electronegative chlorine atom, which can participate in halogen bonding. The piperidine ring’s basic nitrogen could improve solubility in acidic environments.
- Imidazo-pyrrolo-pyrazine Derivatives : These compounds exhibit higher molecular weights and extended aromatic systems, often correlating with improved target affinity but poorer pharmacokinetic profiles (e.g., CYP450 metabolism challenges) .
- Triazolo-pyrazine Analogs: The triazole ring’s hydrogen-bond acceptor/donor capacity may enhance binding to ATP-binding pockets, making these derivatives promising for kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
